

# Application Notes and Protocols for the KDM5B Inhibitor GSK467

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## Compound of Interest

Compound Name: GSK467

Cat. No.: B607843

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## Abstract

**GSK467** is a potent and selective, cell-penetrant inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1. This document provides a comprehensive overview of the inhibitory activity of **GSK467**, including its IC<sub>50</sub> and K<sub>i</sub> values. Detailed protocols for biochemical and cellular assays to determine these values are presented, along with an illustrative signaling pathway in which KDM5B and its inhibition by **GSK467** play a crucial role.

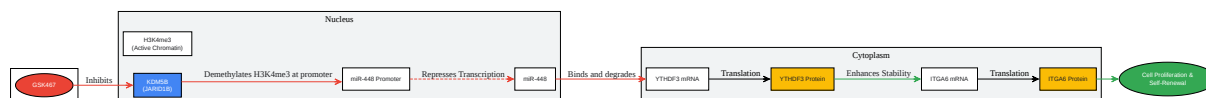
## Data Presentation

The inhibitory potency of **GSK467** against KDM5B has been determined through various biochemical and cellular assays. A summary of the key quantitative data is presented in the table below for easy reference and comparison.

Parameter	Target	Value	Notes
IC50	KDM5B (JARID1B/PLU1)	26 nM[1][2][3][4]	Half-maximal inhibitory concentration in a biochemical assay.
Ki	KDM5B (JARID1B/PLU1)	10 nM[1][3][5][6][7][8]	Inhibition constant, indicating the binding affinity of GSK467 to KDM5B.
Selectivity	KDM4C	180-fold lower affinity compared to KDM5B[1][3][5][6]	Demonstrates high selectivity for KDM5B over other Jumonji C domain-containing histone demethylases.
Selectivity	KDM6 and other JmjC family members	No measurable inhibitory effects[1][3][5][6]	Highlights the specific inhibitory action of GSK467.

## Signaling Pathway

KDM5B is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4me2/3), an epigenetic mark associated with active gene transcription. By demethylating H3K4, KDM5B generally acts as a transcriptional repressor. Its activity is implicated in various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. **GSK467**, by inhibiting KDM5B, can modulate these pathways. One such pathway involves the regulation of microRNA (miR-448) and the subsequent downstream targets YTHDF3 and ITGA6, which are involved in cancer cell self-renewal and proliferation.



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**Caption:** KDM5B-mediated signaling pathway and the inhibitory effect of **GSK467**.

## Experimental Protocols

### Biochemical Assay for IC50 Determination of **GSK467** against KDM5B

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of **GSK467** against recombinant KDM5B enzyme using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format. This assay measures the demethylation of a biotinylated H3K4me3 peptide substrate.

Materials:

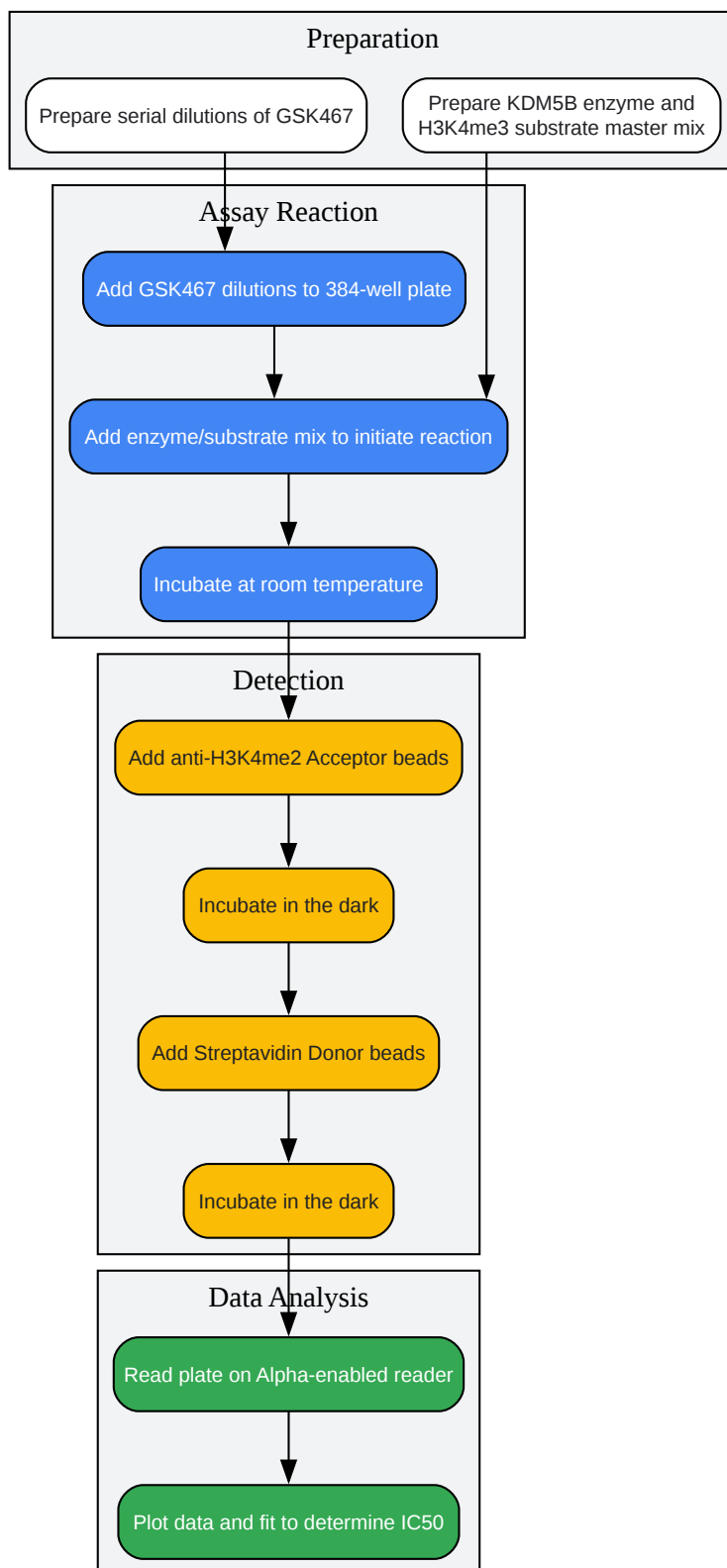
- Recombinant human KDM5B (catalytic domain)
- **GSK467**
- Biotinylated histone H3 (1-21) peptide trimethylated at lysine 4 (H3K4me3)
- AlphaLISA anti-H3K4me2 Acceptor beads
- Streptavidin-coated Donor beads
- AlphaLISA Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

- Cofactors:  $\alpha$ -ketoglutarate (2-OG), Ascorbic acid,  $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$  (FAS)
- 384-well white microplates

Procedure:

- Compound Preparation: Prepare a serial dilution of **GSK467** in DMSO, and then dilute further in AlphaLISA Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
- Enzyme and Substrate Preparation: Prepare a master mix containing the KDM5B enzyme, H3K4me3 peptide substrate, and cofactors (2-OG, Ascorbic acid, FAS) in AlphaLISA Assay Buffer.
- Assay Reaction:
  - Add 5  $\mu\text{L}$  of the **GSK467** dilution to the wells of the 384-well plate.
  - Add 5  $\mu\text{L}$  of the enzyme/substrate/cofactor master mix to initiate the reaction.
  - Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light.
- Detection:
  - Add 5  $\mu\text{L}$  of a suspension of AlphaLISA anti-H3K4me2 Acceptor beads to each well to stop the reaction.
  - Incubate for 60 minutes at room temperature in the dark.
  - Add 5  $\mu\text{L}$  of a suspension of Streptavidin-coated Donor beads to each well.
  - Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition: Read the plate on an Alpha-enabled plate reader.
- Data Analysis: The IC<sub>50</sub> value is determined by plotting the AlphaLISA signal against the logarithm of the **GSK467** concentration and fitting the data to a four-parameter logistic

equation.



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**Caption:** Workflow for the biochemical IC50 determination of **GSK467** against KDM5B.

## Enzyme Kinetics for Ki Determination

To determine the inhibition constant ( $K_i$ ) and the mode of inhibition of **GSK467**, enzyme kinetic studies are performed by measuring the initial reaction velocities at various concentrations of both the substrate (H3K4me3 peptide) and the inhibitor (**GSK467**).

Procedure:

- Follow the same general procedure as the IC50 determination assay.
- Set up a matrix of reactions with varying concentrations of the H3K4me3 substrate and **GSK467**.
- Measure the initial reaction rates for each condition.
- Analyze the data using Michaelis-Menten kinetics and appropriate models for enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) by plotting the data in formats such as Lineweaver-Burk or by non-linear regression analysis to determine the  $K_i$  value.

## Cellular Assay for Target Engagement - Western Blot

This protocol describes how to assess the target engagement of **GSK467** in a cellular context by measuring the levels of the H3K4me3 epigenetic mark using Western blotting. Inhibition of KDM5B by **GSK467** is expected to lead to an increase in global H3K4me3 levels.

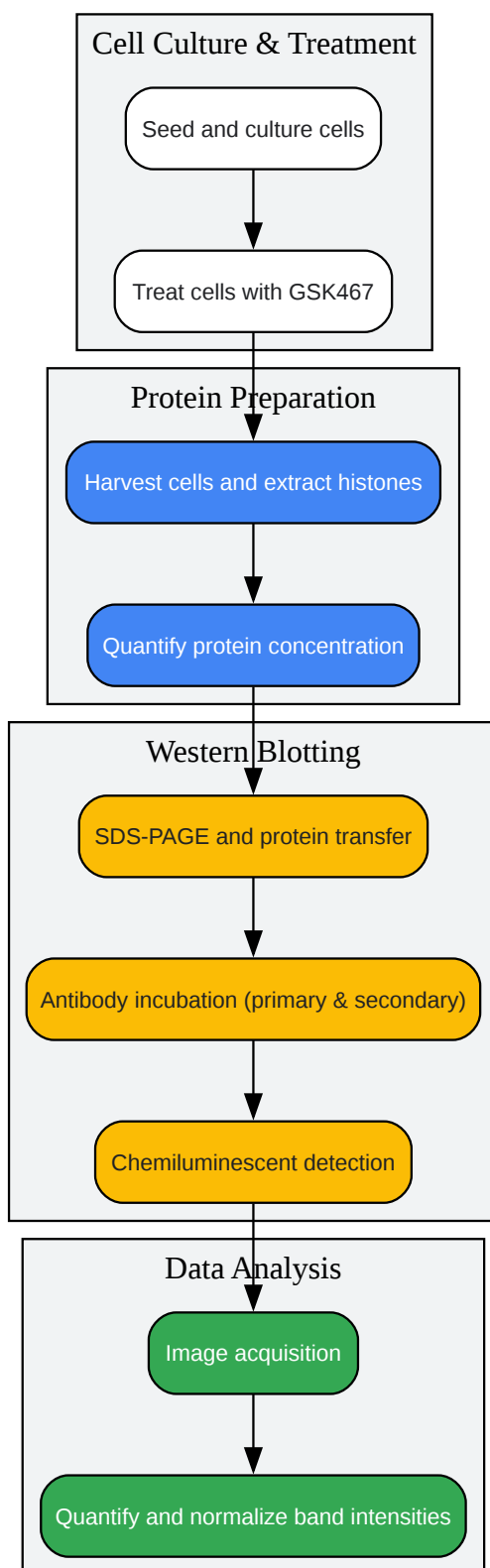
Materials:

- Cancer cell line expressing KDM5B (e.g., MCF-7, PC-3)
- **GSK467**
- Cell culture medium and supplements
- Histone extraction buffer
- SDS-PAGE gels

- PVDF membrane
- Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of **GSK467** for a specified period (e.g., 24-48 hours).
- Histone Extraction: Harvest the cells and extract the histone proteins using a histone extraction protocol.
- Protein Quantification: Determine the protein concentration of the histone extracts.
- Western Blotting:
  - Separate the histone proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane and then incubate with the primary antibodies (anti-H3K4me3 and anti-total H3).
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  - Develop the blot using a chemiluminescent substrate and image the results.
- Data Analysis: Quantify the band intensities for H3K4me3 and normalize them to the total Histone H3 loading control. An increase in the normalized H3K4me3 signal with increasing concentrations of **GSK467** indicates target engagement.



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**Caption:** Workflow for the cellular target engagement assay of **GSK467** using Western Blot.



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